molecular formula C8H7NS2 B184614 2H-1,4-benzothiazine-3(4H)-thione CAS No. 22191-30-6

2H-1,4-benzothiazine-3(4H)-thione

Cat. No.: B184614
CAS No.: 22191-30-6
M. Wt: 181.3 g/mol
InChI Key: AQWCHSYEHJCCNU-UHFFFAOYSA-N
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Description

2H-1,4-benzothiazine-3(4H)-thione is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring.

Mechanism of Action

Target of Action

The primary target of 2H-1,4-Benzothiazine-3(4H)-thione is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle movement and memory processing. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Result of Action

The inhibition of AChE by this compound leads to increased concentrations of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzothiazine-3(4H)-thione typically involves the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetone. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-benzothiazine-3(4H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-benzothiazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4H-1,4-benzothiazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCHSYEHJCCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176727
Record name 2H-1,4-Benzothiazine-3(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22191-30-6
Record name 2H-1,4-Benzothiazine-3(4H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22191-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzothiazine-3(4H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzothiazine-3(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,4-Benzothiazine-3(4H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common method for synthesizing 2H-1,4-benzothiazine-3(4H)-thiones?

A1: 2H-1,4-benzothiazine-3(4H)-thiones can be efficiently synthesized by thionating their corresponding 2H-1,4-benzothiazine-3(4H)-ones. This thionation reaction can be achieved using Lawesson's reagent [] or through a phase-transfer catalysis (PTC) method with P2S5/K2CO3/TEBA [, ].

Q2: What are the potential applications of 2H-1,4-benzothiazine-3(4H)-thione derivatives in medicinal chemistry?

A2: Research suggests that 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives, which can be synthesized from 2H-1,4-benzothiazine-3(4H)-thiones, exhibit potential central nervous system (CNS) activity []. This finding highlights the potential of these compounds as lead structures for developing novel therapeutics targeting the CNS.

Q3: How are 4H-s-triazolo[3,4-c]-1,4-benzothiazines synthesized from 2H-1,4-benzothiazine-3(4H)-thiones?

A3: The synthesis of 4H-s-triazolo[3,4-c]-1,4-benzothiazines involves reacting 2H-1,4-benzothiazine-3(4H)-thiones (or their S-methyl-thioethers) with acylhydrazines []. Another approach involves cyclizing 3-hydrazino derivatives of 2H-1,4-benzothiazine-3(4H)-thiones using either an aliphatic acid or its corresponding orthoester [].

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